molecular formula C15H18N4O4S B2815153 N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105206-42-5

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2815153
CAS RN: 1105206-42-5
M. Wt: 350.39
InChI Key: ONMLDNUSAICXKA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Techniques

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions Furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergo facile decarboxylative Claisen rearrangement when exposed to specific conditions, yielding 2,3-disubstituted heteroaromatic products (D. Craig et al., 2005).

Synthesis of N-alkylated Heterocycles The synthesis involves preparing and alkylating N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, leading to the creation of various N-alkylated heterocycles including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (F. El-Essawy & S. M. Rady, 2011).

Potential Biological Activities

Synthesis and Antimicrobial Evaluation Novel bis-α,β-unsaturated ketones and other derivatives were synthesized and evaluated for their antimicrobial properties. The study includes reactions of specific compounds with various aromatic aldehydes to yield α,β-unsaturated ketones, which upon further reactions yielded products with potential antimicrobial activities (Farag M. A. Altalbawy, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By blocking this signaling pathway, the compound can slow down or stop the growth of cancer cells that rely on this pathway.

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway is involved in regulating cell growth and division, and it can be overactive in certain types of cancer. By inhibiting EGFR, the compound can disrupt this pathway and potentially slow down or stop the growth of cancer cells.

Result of Action

The compound has shown potent anticancer activities against certain EGFR high-expressed cancer cell lines . This suggests that the compound’s action results in a decrease in the growth and division of these cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-22-7-14(21)17-15-11-8-24-9-12(11)18-19(15)6-13(20)16-5-10-3-2-4-23-10/h2-4H,5-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMLDNUSAICXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

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